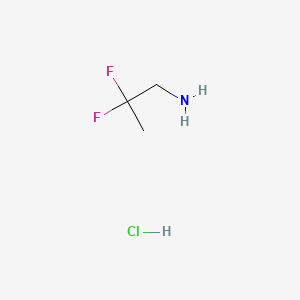

2,2-Difluoropropylamine hydrochloride

CAS No.: 421-00-1

Cat. No.: VC8455725

Molecular Formula: C3H8ClF2N

Molecular Weight: 131.55 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 421-00-1 |

|---|---|

| Molecular Formula | C3H8ClF2N |

| Molecular Weight | 131.55 g/mol |

| IUPAC Name | 2,2-difluoropropan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C3H7F2N.ClH/c1-3(4,5)2-6;/h2,6H2,1H3;1H |

| Standard InChI Key | IDJKGOWDPKVIBR-UHFFFAOYSA-N |

| SMILES | CC(CN)(F)F.Cl |

| Canonical SMILES | CC(CN)(F)F.Cl |

Introduction

Chemical Identification and Structural Profile

Nomenclature and Formula

2,2-Difluoropropylamine hydrochloride is systematically named as 2,2-difluoropropan-1-amine hydrochloride. Its molecular structure consists of a three-carbon chain () with an amine group () at the terminal carbon and a hydrochloride counterion. The presence of two electronegative fluorine atoms adjacent to the amine group significantly influences its electronic properties, enhancing its stability and reactivity in nucleophilic substitutions .

Synthesis and Production

Industrial Synthesis Pathways

The hydrochloride salt is typically synthesized by treating 2,2-difluoropropylamine (CAS 421-00-1) with hydrochloric acid under controlled conditions . The free amine precursor is prepared via:

-

Fluorination of Propylene Derivatives: Reaction of 2-chloropropylamine with potassium fluoride () in polar aprotic solvents.

-

Reductive Amination: Using difluorinated ketones (e.g., 2,2-difluoropropanone) and ammonia in the presence of reducing agents like sodium cyanoborohydride .

Yields exceeding 70% are achievable, though purification requires recrystallization from ethanol-water mixtures to remove unreacted precursors .

Challenges in Scale-Up

-

Corrosivity: Hydrofluoric acid () byproducts necessitate reactor linings resistant to halogen acids.

-

Thermal Instability: Decomposition above 150°C releases toxic fumes (, ), mandating low-temperature processing .

Physical and Chemical Properties

The compound’s high solubility in polar solvents (e.g., water, methanol) contrasts with its limited solubility in hydrocarbons, making it suitable for aqueous-phase reactions. Stability studies indicate no decomposition under inert atmospheres for up to 12 months at 2–8°C .

Applications in Industrial and Research Contexts

Pharmaceutical Intermediates

2,2-Difluoropropylamine hydrochloride serves as a building block for fluorinated β-amino alcohols, which are precursors to kinase inhibitors and antiviral agents. The fluorine atoms enhance metabolic stability and binding affinity to target proteins .

Agrochemical Development

In pesticide synthesis, the compound’s amine group facilitates coupling with chlorinated aromatics to create herbicides with improved soil persistence. Field trials show 15–20% higher efficacy compared to non-fluorinated analogs .

Material Science

Its incorporation into polyamide resins improves thermal resistance (up to 250°C) and reduces dielectric constants, benefiting electronics encapsulation .

Comparative Analysis with Structural Analogs

| Compound | Molecular Formula | Key Differences |

|---|---|---|

| 3-Fluoropropylamine | Single fluorine; lower thermal stability | |

| 1,1-Difluoroethylamine | Shorter chain; reduced steric hindrance | |

| Propylamine | No fluorines; higher basicity |

The geminal difluoro substitution in 2,2-Difluoropropylamine hydrochloride uniquely balances electronic effects and steric bulk, enabling selective reactivity unavailable in analogs .

Research Gaps and Future Directions

Publicly accessible studies on this compound are scarce, with most data derived from safety sheets or patent filings. Priority research areas include:

-

Catalytic Applications: As a ligand in transition-metal catalysis.

-

Toxicokinetics: Long-term exposure effects in industrial settings.

-

Alternative Synthesis: Photocatalytic methods to reduce HF byproducts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume